Cas no 2567497-46-3 (3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)

3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2567497-46-3
- 3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid
- EN300-27707878
- 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid
-
- インチ: 1S/C24H19Cl2NO4/c25-15-11-16(26)13-17(12-15)27(10-9-23(28)29)24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22H,9-10,14H2,(H,28,29)
- InChIKey: CRWBIAQULSUBDH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)N(CCC(=O)O)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)Cl
計算された属性
- せいみつぶんしりょう: 455.0691135g/mol
- どういたいしつりょう: 455.0691135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 66.8Ų
3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27707878-10g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 10g |
$6882.0 | 2023-09-10 | ||
Enamine | EN300-27707878-0.5g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 0.5g |
$1536.0 | 2025-03-20 | |
Enamine | EN300-27707878-0.05g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 0.05g |
$1344.0 | 2025-03-20 | |
Enamine | EN300-27707878-1g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 1g |
$1599.0 | 2023-09-10 | ||
Enamine | EN300-27707878-2.5g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 2.5g |
$3136.0 | 2025-03-20 | |
Enamine | EN300-27707878-1.0g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 1.0g |
$1599.0 | 2025-03-20 | |
Enamine | EN300-27707878-0.1g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 0.1g |
$1408.0 | 2025-03-20 | |
Enamine | EN300-27707878-5g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 5g |
$4641.0 | 2023-09-10 | ||
Enamine | EN300-27707878-0.25g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 0.25g |
$1472.0 | 2025-03-20 | |
Enamine | EN300-27707878-5.0g |
3-[(3,5-dichlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid |
2567497-46-3 | 95.0% | 5.0g |
$4641.0 | 2025-03-20 |
3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acidに関する追加情報
Introduction to 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic Acid (CAS No. 2567497-46-3)
3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2567497-46-3, represents a fusion of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid is characterized by its complex arrangement of functional groups, including a dichlorophenyl moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amine. This structural complexity not only contributes to its unique chemical properties but also opens up diverse possibilities for its use in drug design and molecular recognition.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways with high specificity. The dichlorophenyl group in this compound is known to enhance binding affinity to certain biological targets, while the Fmoc protection provides a stable handle for further chemical modifications. These features make it an attractive candidate for the synthesis of peptidomimetics and other bioactive molecules.
One of the most compelling aspects of 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid is its potential application in the field of protease inhibition. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and infectious disorders. By designing molecules that can selectively inhibit specific proteases, researchers aim to develop new therapeutic strategies that target these pathological processes.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The presence of fluorine atoms in the fluorenylmethoxycarbonyl group not only improves the metabolic stability of the compound but also enhances its pharmacokinetic properties. This has led to increased interest in exploring fluorinated derivatives as potential drug candidates.
The synthesis of 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired molecular architecture. These methods not only improve efficiency but also allow for greater flexibility in modifying the structure for different applications.
In addition to its potential as a drug candidate, this compound has also been explored for its role as an intermediate in the synthesis of more complex molecules. Its versatility makes it a valuable building block for chemists working on the development of novel pharmaceuticals and agrochemicals.
The biological activity of 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid has been studied in various cellular and biochemical assays. Preliminary results suggest that it exhibits inhibitory effects on certain proteases, which could be exploited for therapeutic purposes. Further research is needed to fully elucidate its mechanism of action and to assess its potential as a lead compound for drug development.
The use of computational methods has also played a significant role in understanding the properties of this compound. Molecular modeling studies have provided insights into how the structure of 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid interacts with biological targets. These simulations have helped researchers optimize the design for improved binding affinity and selectivity.
In conclusion, 3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid (CAS No. 2567497-46-3) is a promising compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an excellent candidate for further exploration in drug discovery and molecular biology. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.
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